3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde
Description
Properties
IUPAC Name |
3-[(2-chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3/c1-19-14-4-2-10(8-18)6-11(14)9-20-15-5-3-12(17)7-13(15)16/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMALKLOYRVXJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Mechanism
The most widely reported method for synthesizing 3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde involves a nucleophilic substitution reaction between 2-chloro-4-fluorophenol and a 4-methoxybenzyl halide derivative. The hydroxyl group of 2-chloro-4-fluorophenol acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide (e.g., chloride or bromide). This results in the formation of the ether linkage characteristic of the target compound.
The reaction typically proceeds under mild conditions (25–60°C) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Catalysts like potassium carbonate or triethylamine are employed to deprotonate the phenolic hydroxyl group, enhancing nucleophilicity. A representative reaction equation is:
Optimization Parameters
Solvent Selection : DMF outperforms toluene or tetrahydrofuran (THF) due to its high polarity, which stabilizes ionic intermediates. Reactions in DMF achieve yields of 78–85%, compared to 60–65% in THF.
Catalyst Impact : Potassium carbonate (K₂CO₃) provides superior yields (82%) over sodium hydroxide (NaOH, 70%) by minimizing side reactions such as hydrolysis of the benzyl halide.
Temperature Control : Maintaining temperatures below 60°C prevents decomposition of the aldehyde group. Elevated temperatures (>80°C) lead to a 15–20% reduction in yield due to byproduct formation.
Multi-Step Synthesis from Isovanillin
Patent-Based Methodology
A patent by CN105153065B outlines a cost-effective route starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde). This method avoids column chromatography, making it scalable for industrial production:
-
Oxidation of Isovanillin :
Isovanillin reacts with formic acid and hydrogen peroxide at 0°C to form 3-hydroxy-4-methoxybenzaldehyde oxide. Yield: 80% after recrystallization. -
Etherification with N-(3-Chloropropyl)morpholine :
The oxide intermediate undergoes etherification with N-(3-chloropropyl)morpholine in DMF at 50–120°C. Sodium carbonate facilitates the reaction, achieving 84% yield. -
Cyclization and Functionalization :
Subsequent cyclization with ammonium formate oxime and dehydration yields the quinazoline core, which is further functionalized to produce the target aldehyde.
Table 1: Comparative Analysis of Synthesis Routes
Catalytic and Solvent Effects on Reaction Efficiency
Role of Polar Aprotic Solvents
DMF’s high dielectric constant () enhances ion pair separation, accelerating the nucleophilic attack. Experiments show a direct correlation between solvent polarity and reaction rate:
Catalyst Loading and Yield
Trials with K₂CO₃ demonstrate optimal catalyst loading at 1.5 equivalents. Excess base (>2 eq.) induces side reactions, reducing yield by 12–15%.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) analyses from patent data show >98% purity for the multi-step synthesis route, surpassing the nucleophilic substitution method (95%).
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: 3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde is a compound of notable interest in various scientific and industrial applications. This article explores its applications, particularly in pharmaceuticals, agrochemicals, and as an intermediate in organic synthesis.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C16H15ClF O3
- Molecular Weight : Approximately 304.74 g/mol
Physical Properties
- Appearance : Typically a white to off-white solid.
- Solubility : Soluble in organic solvents such as ethanol and acetone.
Pharmaceutical Industry
This compound plays a significant role as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.
Case Study: Anticancer Agents
Research has indicated that derivatives of this compound exhibit potential anticancer properties. For instance, modifications to the aldehyde group have been explored for their ability to inhibit cancer cell proliferation by targeting specific biochemical pathways involved in tumor growth.
Agrochemicals
The compound is also utilized in the formulation of agrochemicals, particularly herbicides and fungicides. Its chlorinated and fluorinated phenyl groups contribute to the effectiveness of these chemicals by enhancing their stability and bioactivity.
Example Application: Herbicide Development
Studies have demonstrated that derivatives of this compound can be used to develop selective herbicides that target specific weed species while minimizing damage to crops.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its functional groups allow for various reactions, including nucleophilic substitutions and condensation reactions.
Synthesis Pathway Example
A common synthesis pathway involves the reaction of 4-methoxybenzaldehyde with chlorinated phenols under basic conditions, leading to the formation of the target compound. This reaction showcases its utility as an intermediate in multi-step synthesis processes.
Data Table: Applications Overview
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Pharmaceuticals | Intermediate for drug synthesis | Potential anticancer properties |
| Agrochemicals | Development of herbicides | Enhanced stability and selectivity |
| Organic Synthesis | Building block for complex organic molecules | Versatile reactivity and functional group diversity |
Mechanism of Action
The mechanism of action of 3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues and their substituent variations:
Electronic and Steric Effects
- Halogen Substitution: The 2-Cl,4-F derivative exhibits enhanced electrophilicity at the aldehyde group due to the electron-withdrawing nature of Cl and F. The 2,4-dichloro variant shows stronger electron withdrawal, which could reduce solubility in polar solvents compared to the chloro-fluoro derivative .
Bulkier Groups :
Key Research Findings
Schiff Base Synthesis :
Derivatives of 4-methoxybenzaldehyde, including the target compound, react with amines to form Schiff bases, which are precursors to antimicrobial agents. The chloro-fluoro substituent enhances electrophilicity, accelerating imine formation compared to tert-butyl analogues .Enzyme Inhibition Selectivity : Halogenated benzaldehydes exhibit species-dependent inhibition. For instance, 4-methoxybenzaldehyde inhibits both human CYP2A6 and mouse CYP2A5, whereas bulkier derivatives (e.g., tert-butyl) show reduced potency due to steric clashes .
Biological Activity
3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde (CAS No. 438220-87-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is C15H12ClF O3, with a molecular weight of approximately 294.705 g/mol. The compound features a benzaldehyde moiety substituted with a chloro-fluorophenoxy group, which is critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated through various assays, focusing on its potential as an anticancer agent and its interaction with specific biological targets.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that related benzaldehyde derivatives can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key signaling pathways.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 18.36 | Inhibition of VEGFR-2 | |
| HepG2 | 19.90 | Induction of apoptosis | |
| HCT116 | 27.48 | Disruption of cell cycle |
The proposed mechanisms by which this compound exerts its effects include:
- VEGFR-2 Inhibition : Similar compounds have been shown to inhibit the vascular endothelial growth factor receptor (VEGFR), which plays a critical role in tumor angiogenesis.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to increased cell death rates.
- Cell Cycle Arrest : Evidence suggests that it may interfere with the cell cycle progression, particularly in cancerous cells.
Study on Antitumor Efficacy
A recent study evaluated the antitumor efficacy of various derivatives, including those similar to this compound. The results demonstrated that these compounds exhibited potent inhibitory effects against multiple cancer cell lines, with IC50 values indicating significant cytotoxicity.
Table 2: Case Study Results
| Compound | Cell Line | IC50 (μM) | Observations |
|---|---|---|---|
| 3-[(2-Chloro-4-fluorophenoxy)... | MCF-7 | 16.50 | High selectivity towards tumor cells |
| Analog A | HepG2 | 20.00 | Induced apoptosis |
| Analog B | HCT116 | 22.30 | Cell cycle arrest observed |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups (like Cl and F) on the phenyl ring enhances the biological activity of benzaldehyde derivatives. The methoxy group at position four appears to play a crucial role in modulating the compound's lipophilicity and biological interactions.
Q & A
Q. How can the compound be functionalized for use in photoaffinity labeling or proteomics studies?
- Methodological Answer : Introduce a diazirine or benzophenone moiety via reductive amination or click chemistry. For example, react the aldehyde with an amino-diazirine under Schlenk conditions to form a stable imine. Mass spectrometry (MS/MS) confirms successful conjugation and identifies binding partners in pull-down assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
